molecular formula C15H28N2O4 B8166302 (S)-tert-butyl 4-amino-5-oxo-5-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentanoate

(S)-tert-butyl 4-amino-5-oxo-5-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentanoate

Cat. No.: B8166302
M. Wt: 300.39 g/mol
InChI Key: CXUXZXITUMDKCI-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 4-amino-5-oxo-5-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentanoate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of tert-butyl 4-aminopentanoate with tetrahydro-2H-pyran-4-ylmethylamine under controlled conditions. The reaction is often carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) , and a catalyst, such as 4-dimethylaminopyridine (DMAP) , to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the reaction progress and final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride .

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides .

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: The compound can be used as a probe to study biological systems, such as enzyme inhibition or receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-aminopentanoate

  • Tetrahydro-2H-pyran-4-ylmethylamine

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • 4-dimethylaminopyridine (DMAP)

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Properties

IUPAC Name

tert-butyl (4S)-4-amino-5-(oxan-4-ylmethylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-15(2,3)21-13(18)5-4-12(16)14(19)17-10-11-6-8-20-9-7-11/h11-12H,4-10,16H2,1-3H3,(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUXZXITUMDKCI-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)NCC1CCOCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC1CCOCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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